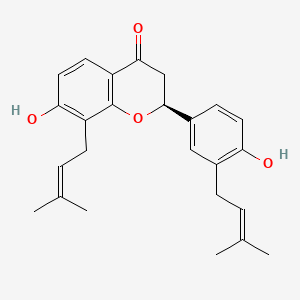
Glabrol
Overview
Description
It is known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . The chemical structure of Glabrol is characterized by the presence of two prenyl groups attached to the flavonoid backbone, which contributes to its unique biological activities .
Mechanism of Action
Target of Action
Glabrol, a flavonoid found in Glycyrrhiza glabra (licorice), has been shown to exhibit high efficiency against methicillin-resistant Staphylococcus aureus (MRSA) . The primary targets of this compound are the bacterial membrane components, specifically phosphatidylglycerol and cardiolipin .
Mode of Action
This compound interacts with its targets by binding to phosphatidylglycerol and cardiolipin through the formation of hydrogen bonds . This interaction leads to an increase in bacterial membrane permeability and a dissipation of the proton motive force . This rapid bactericidal activity results in low levels of resistance development in vitro .
Biochemical Pathways
This compound affects the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway and suppresses the extracellular signal-regulated kinase/insulin receptor substrate-1 (ERK/IRS-1) pathway . These pathways are closely associated with glucose metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include rapid bactericidal activity, increased bacterial membrane permeability, and dissipation of the proton motive force . These effects lead to the efficient killing of MRSA, both in vivo and in vitro .
Biochemical Analysis
Biochemical Properties
Glabrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) . Additionally, this compound interacts with proteins involved in oxidative stress responses, thereby exerting its antioxidant effects . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and oxidative stress.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, thereby inhibiting cell proliferation . It also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound affects gene expression by modulating transcription factors involved in inflammatory and oxidative stress responses . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects . For example, this compound inhibits the activity of COX and LOX enzymes by binding to their active sites, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and oxidative stress . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. This compound exhibits stability under various conditions, maintaining its bioactivity over extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic environments . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant activities . These temporal effects highlight the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic effects plateau at certain dosages . These findings emphasize the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is absorbed in the gastrointestinal tract and transported to various tissues, including the liver, kidneys, and lungs . This compound’s distribution is influenced by its binding to plasma proteins, which affects its localization and accumulation in target tissues . These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It may also be targeted to specific organelles, such as the mitochondria, where it exerts its antioxidant effects . Post-translational modifications and targeting signals influence this compound’s subcellular localization, thereby affecting its bioactivity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glabrol involves several steps, starting from the basic flavonoid structure. One common method involves the prenylation of a flavonoid precursor using prenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the prenylated product .
Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Glycyrrhiza glabra roots. The roots are first dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol to obtain a crude extract . The extract is further purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Glabrol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Glabrol is part of a group of prenylated flavonoids found in Glycyrrhiza glabra. Similar compounds include:
Glabridin: Known for its skin-whitening and anti-inflammatory properties.
Glabrene: Exhibits estrogenic activity and potential benefits in hormone replacement therapy.
Hispaglabridin A and B: Possess significant antimicrobial activity.
Uniqueness of this compound: this compound is unique due to its dual prenyl groups, which enhance its lipophilicity and membrane-disrupting capabilities . This structural feature distinguishes it from other flavonoids and contributes to its potent biological activities .
Properties
IUPAC Name |
(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O4/c1-15(2)5-7-17-13-18(8-11-21(17)26)24-14-23(28)20-10-12-22(27)19(25(20)29-24)9-6-16(3)4/h5-6,8,10-13,24,26-27H,7,9,14H2,1-4H3/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFAXDWQDQQKFF-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59870-65-4 | |
| Record name | Glabrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59870-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glabrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059870654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLABROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4XEY076JN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of glabrol against methicillin-resistant Staphylococcus aureus (MRSA)?
A1: this compound exhibits its antibacterial activity against MRSA by directly targeting the bacterial membrane. It increases membrane permeability, disrupts the proton motive force, and ultimately leads to bacterial cell death. []
Q2: Which bacterial membrane components have been shown to interact with this compound and potentially contribute to its antibacterial activity?
A2: Research suggests that this compound interacts with phosphatidylglycerol and cardiolipin, two important components of the bacterial membrane. This interaction is thought to be mediated by hydrogen bonding. []
Q3: Does this compound show activity against viruses?
A3: Yes, this compound, along with other licorice constituents, has demonstrated inhibitory activity against influenza virus neuraminidase (NA), a key enzyme for viral replication. [, ]
Q4: Are there concerns about this compound's activity against beneficial bacteria?
A4: While this compound shows promising antibacterial activity, its potential impact on beneficial bacteria requires further investigation. Future studies should assess its effects on gut microbiota and other beneficial microbial communities.
Q5: What is the molecular formula and molecular weight of this compound?
A5: this compound has a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol. []
Q6: Are there any spectroscopic data available to characterize this compound?
A6: Yes, researchers commonly use spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electron Ionization Mass Spectrometry (EI/MS) to elucidate the structure of this compound. [, , , ]
Q7: What is the chemical structure of this compound?
A7: this compound is a prenylated flavanone, a type of flavonoid. Its structure consists of a flavanone backbone with two dimethylallyl groups attached. []
Q8: What are some potential therapeutic applications of this compound?
A8: this compound has shown potential in several areas, including:
- Antibacterial Agent: Its activity against MRSA makes it a potential candidate for developing new antibiotics. []
- Anti-dandruff Agent: this compound demonstrates inhibitory activity against Malassezia globosa LIP1, an enzyme implicated in dandruff. []
- Anticancer Agent: Preliminary research suggests this compound might have anticancer properties, potentially by targeting the PPAR gamma protein. []
- Anti-Inflammatory Agent: this compound's anti-inflammatory properties have been investigated in various models. []
Q9: How does this compound compare to other known inhibitors of acyl-coenzyme A: cholesterol acyltransferase (ACAT)?
A9: this compound has been identified as an ACAT inhibitor. [] Further research is needed to compare its potency and selectivity to other established ACAT inhibitors.
Q10: What is the role of this compound in traditional medicine?
A10: this compound is one of the active components found in licorice ( Glycyrrhiza glabra), a plant widely used in traditional medicine for various ailments, including gastric ulcers, respiratory infections, and inflammatory conditions. []
Q11: Is this compound considered safe for human consumption?
A11: While this compound is found in licorice, which is generally considered safe when consumed in moderate amounts, isolated this compound's safety profile requires further investigation. [, ]
Q12: Are there any known toxic effects or safety concerns associated with this compound?
A12: Limited data are available regarding this compound's toxicity. One study suggested that this compound might exacerbate the toxicity of glabridin, another licorice constituent, in zebrafish embryos. [] More research is needed to establish its safety profile comprehensively.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


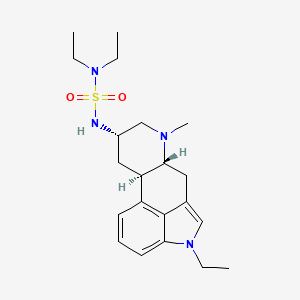



![N-[(3-methoxyphenyl)methyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B1244042.png)
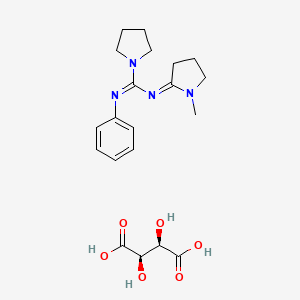
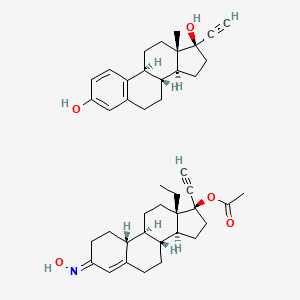
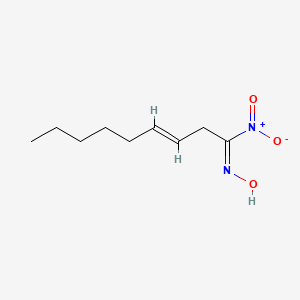
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)
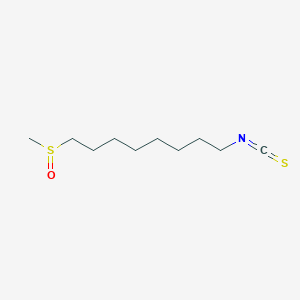
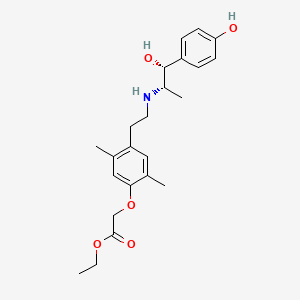
![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)

